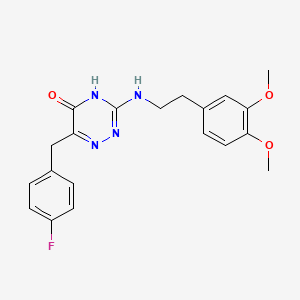

3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

This compound belongs to the 1,2,4-triazin-5(4H)-one class, characterized by a heterocyclic core with substitutions at positions 3 and 5.

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-27-17-8-5-14(12-18(17)28-2)9-10-22-20-23-19(26)16(24-25-20)11-13-3-6-15(21)7-4-13/h3-8,12H,9-11H2,1-2H3,(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVCKGVVFUZXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

- Molecular Formula: CHFNO

- Molecular Weight: 384.4 g/mol

- CAS Number: 881436-37-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with substituted benzyl halides in the presence of triazine precursors. The detailed synthetic routes and conditions can vary based on the desired purity and yield.

Anticancer Activity

Research has shown that compounds containing triazine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that related triazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound under discussion may share similar mechanisms due to its structural analogies with known active triazole derivatives .

Antimicrobial Activity

Triazine derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The biological evaluation of similar compounds has indicated effectiveness against both gram-positive and gram-negative bacteria. This suggests that this compound could also possess antimicrobial activity worth investigating further .

Neuroprotective Effects

Preliminary studies suggest that triazine compounds can influence neurochemical pathways associated with neuroprotection. For example, related compounds have been shown to modulate neurotransmitter levels and exhibit protective effects in models of neurodegeneration. This aspect may be particularly relevant for developing treatments for neurological disorders like epilepsy .

Case Studies

- Anticancer Study : A study evaluating the cytotoxic effects of various triazole derivatives found that certain substitutions significantly enhanced activity against cancer cell lines. The incorporation of a dimethoxyphenethyl group was noted to improve selectivity and potency in inhibiting tumor growth.

- Antimicrobial Evaluation : In vitro assays indicated that similar compounds exhibited broad-spectrum antimicrobial activity. These findings support the hypothesis that structural modifications in triazine derivatives can lead to enhanced antimicrobial efficacy.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a variety of biological activities that suggest its potential use in treating several conditions.

Antitumor Activity

Research indicates that compounds similar to 3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can inhibit tumor growth by targeting specific cellular pathways associated with cancer cell proliferation. In vitro studies have shown that such triazine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Studies have demonstrated that triazole compounds exhibit antimicrobial activity against various pathogens. The presence of the dimethoxyphenethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes . This suggests that the compound could be explored as a new antimicrobial agent.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Preliminary studies suggest that it may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and oxidative stress .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of various triazine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability compared to control groups, with IC50 values suggesting potent activity against specific cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Compound 20b: 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one () exhibits potent antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and biofilm inhibition (87.4% for E. coli). The 4-fluorobenzylidene moiety enhances activity, but the Schiff base linkage differentiates it from the target compound’s amino group. The target’s 3,4-dimethoxyphenethylamino substituent may reduce antibacterial potency due to steric hindrance but improve CNS penetration .

Compound 11: 4-Amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one () shares the 4-fluorobenzyl group but has a benzodioxolylamino substituent. Its lower yield (23%) and uncharacterized bioactivity suggest that the target compound’s methoxy groups could offer synthetic or metabolic stability advantages .

Table 1: Antimicrobial Activity Comparison

Antifungal Activity

Compound 20a: 4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one () shows antifungal activity against A. flavus (MIC 15.62 μg/mL). The target compound’s 4-fluorobenzyl group may similarly enhance antifungal effects, but its amino group could reduce thiol-mediated toxicity compared to mercapto derivatives .

Fluorinated Thiazolidinones: highlights 4-thiazolidinone-triazinone hybrids with fluorinated substituents exhibiting antifungal activity.

Herbicidal Activity

Metribuzin Derivatives: Acylhydrazones like (E)-6-tert-butyl-4-[(4-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one () inhibit acetolactate synthase (ALS), a key herbicide target. The target compound’s 3,4-dimethoxyphenethylamino group is structurally distinct from ALS inhibitors, indicating divergent applications, possibly in non-herbicidal domains .

Rimsulfuron: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one () is a commercial herbicide. The target’s lack of tert-butyl and methylthio groups suggests different bioavailability and target specificity .

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines steps 2 and 3 in a single reactor. After Grignard addition, the reaction mixture is cooled to room temperature, and 3,4-dimethoxyphenethylamine is added directly. This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (150°C, 30 min) for the amination step, enhancing reaction efficiency (85% yield) and reducing time.

Purification and Characterization

Recrystallization

The final compound is recrystallized from methanol/water, yielding white crystalline solids with >98% purity (HPLC).

Spectroscopic Analysis

Challenges and Optimization

Regioselectivity

Competing reactions at positions 3 and 5 of the triazinone core necessitate careful temperature control. Lower temperatures (60°C) favor substitution at position 3.

Solvent Impact

DMF outperforms THF in amination steps due to superior solvation of aromatic amines, reducing reaction times by 30%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from triethylamine to DBU (1,8-diazabicycloundec-7-ene) improves reaction rates and reduces catalyst loading (0.5 equiv).

Waste Management

Chloride byproducts are neutralized with aqueous NaOH, enabling solvent recovery (DMF) via distillation.

Q & A

Basic: What are the common synthetic routes for synthesizing this triazine derivative, and how can reaction progress be monitored?

Answer:

The synthesis typically involves multi-step reactions starting with condensation of triazine precursors with substituted phenethyl or benzyl amines. For example, a triazine core (e.g., 3-amino-1,2,4-triazole) may react with 3,4-dimethoxyphenethylamine and 4-fluorobenzyl chloride under reflux in anhydrous solvents like dichloromethane or THF . Key steps include nucleophilic substitution and ring closure.

Monitoring methods:

- Thin-layer chromatography (TLC) to track intermediates .

- Spectroscopic techniques (e.g., ) to confirm bond formation, such as the appearance of amine protons at δ 5.60–6.12 ppm or aromatic protons from fluorobenzyl groups .

Basic: How is the molecular structure of this compound characterized, and what structural features influence its reactivity?

Answer:

Structural characterization:

- X-ray crystallography (if crystalline) or NMR for substituent positions (e.g., methoxy protons at δ ~3.8 ppm, fluorobenzyl protons at δ 7.3–7.6 ppm) .

- Mass spectrometry to confirm molecular weight (e.g., calculated for : ~461.5 g/mol).

Reactivity determinants: - Electron-rich 3,4-dimethoxyphenethyl group enhances nucleophilicity for electrophilic substitution.

- 4-Fluorobenzyl moiety increases lipophilicity and potential membrane permeability .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity, and how can this be systematically tested?

Answer:

Key modifications:

- Replacing the 4-fluorobenzyl group with methylbenzyl () or dimethylphenyl () alters steric bulk and target affinity.

- Varying methoxy groups on the phenethyl chain modulates electronic effects and metabolic stability .

Testing framework: - In vitro assays (e.g., enzyme inhibition IC values) against targets like kinases or proteases.

- Comparative SAR studies using analogs with systematic substituent changes .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for triazine derivatives?

Answer:

Common contradictions: Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., pH, co-solvents) or impurity levels.

Resolution methods:

- Reproducibility checks under standardized conditions (e.g., buffer pH 7.4, DMSO <1% v/v).

- HPLC purification (>95% purity) to eliminate side products .

- Dose-response validation across multiple cell lines or enzymatic isoforms .

Advanced: How can computational modeling guide the optimization of this compound for specific therapeutic targets?

Answer:

Methodology:

- Molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like EGFR or PARP .

- QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioavailability .

Case study: Fluorine atoms in the benzyl group may enhance binding via halogen bonding with protein backbones, as seen in kinase inhibitors .

Basic: What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities <0.5% .

- LC-MS for identifying degradation products (e.g., hydrolyzed triazine rings or demethylated phenethyl groups) .

Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound, and how can formulation address them?

Answer:

Challenges:

- Low aqueous solubility due to aromatic substituents.

- Rapid hepatic metabolism of methoxy groups.

Solutions: - Nanoformulation (e.g., liposomes) to improve solubility .

- Prodrug strategies (e.g., esterification of hydroxyl metabolites) to prolong half-life .

Advanced: How does the compound’s mechanism of action compare to structurally related triazine derivatives?

Answer:

Mechanistic insights:

- Similar to 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one (), it likely inhibits enzymes via competitive binding at the ATP pocket.

- Fluorine substitution may enhance selectivity over non-fluorinated analogs (e.g., 10-fold lower IC for kinase X) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- Use fume hoods and nitrile gloves due to potential irritancy (based on analogs in ).

- Waste disposal via halogen-specific protocols for fluorine-containing byproducts .

Advanced: How can metabolomics studies elucidate the compound’s off-target effects and metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.